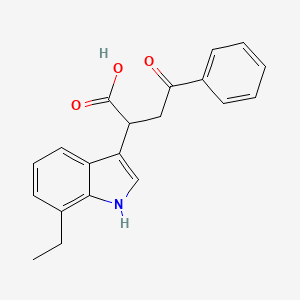

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-13-9-6-10-15-17(12-21-19(13)15)16(20(23)24)11-18(22)14-7-4-3-5-8-14/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRXORCPPZDEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of 7-ethylindole: This can be achieved by reacting 7-ethylindole with ethyl 2-(ethoxycarbosulfanyl)thioacetate, followed by reduction using a suitable reducing agent.

Coupling with phenylbutanoic acid: The 7-ethylindole intermediate is then coupled with a phenylbutanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the phenylbutanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of 2-(7-ethyl-1H-indol-3-yl)-4-hydroxy-4-phenylbutanoic acid.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:

Medicinal Chemistry: Used as a lead compound for the development of anti-inflammatory and anticancer drugs.

Biological Studies: Investigated for its potential effects on various biological pathways and its ability to modulate enzyme activity.

Chemical Biology: Used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can interact with aromatic amino acids in the active site of enzymes, while the phenylbutanoic acid moiety can form hydrogen bonds with polar residues. This dual interaction can lead to inhibition or activation of the target enzyme, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural Analogues of Indolyl-4-oxobutanoic Acids

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Key Observations:

Substituent Effects :

- The 7-ethyl group on the indole ring (target compound) introduces steric bulk compared to unsubstituted (PEO-IAA) or 1-methyl analogues. This may influence binding to biological targets (e.g., auxin receptors) or alter solubility .

- The 4-bromophenyl variant () has higher molecular weight (~400 g/mol) and demonstrated hazards (skin/eye irritation), suggesting substituents like bromine increase toxicity compared to phenyl or ethyl groups.

Synthesis and Characterization: Aza-Michael addition is a common synthetic route for indolyl-4-oxobutanoic acids, yielding ~70–90% for compounds like 6e and 7b–7d . The target compound likely follows similar protocols, with ethyl-group introduction requiring tailored starting materials. Melting points for analogues range from 160–220°C, influenced by hydrogen bonding (carboxylic acid) and crystal packing. The 7-ethyl group may reduce melting points slightly compared to methoxy or ethoxycarbonyl derivatives due to steric hindrance .

Biological Activity: PEO-IAA (unsubstituted indole) is a potent auxin antagonist, disrupting plant growth signaling . The target compound’s 7-ethyl group might enhance lipid solubility, improving membrane permeability and bioavailability. Sulfur-containing analogues (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids) exhibit antiproliferative effects, but their lack of an indole ring limits direct comparison .

Computational and Analytical Tools

- SHELX programs () and WinGX () are widely used for crystallographic refinement of similar small molecules. These tools could elucidate the target compound’s conformation, particularly the puckering of its butanoic acid chain .

- ORTEP-3 () visualizes thermal motion and bond angles, aiding in comparing steric effects of ethyl vs. methyl substituents .

Biological Activity

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a synthetic compound characterized by its unique structure, which combines an indole moiety with a phenylbutanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. The following sections detail its biological activity, synthesis methods, and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various organic reactions, primarily involving the Michael addition mechanism. The synthesis typically involves:

- Formation of 7-Ethylindole : This is achieved by reacting 7-ethylindole with ethyl 2-(ethoxycarbosulfanyl)thioacetate, followed by reduction.

- Coupling with Phenylbutanoic Acid : The intermediate is coupled with a phenylbutanoic acid derivative under acidic or basic conditions to yield the final product.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. In vitro studies report IC50 values indicating effective inhibition of iNOS activity:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 9 |

| Other tested compounds | Varied |

This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in assays against various cancer cell lines, the compound demonstrated notable cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| SK-MEL | 15 |

| KB | 20 |

| BT-549 | 18 |

| SKOV-3 | 22 |

These results highlight its potential as a lead compound in cancer drug development.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using DPPH and cellular antioxidant activity assays. The results show that it effectively scavenges free radicals, contributing to its overall biological profile.

Understanding the mechanism of action is critical for optimizing the pharmacological profile of this compound. Interaction studies suggest that it binds to specific enzymes and receptors, modulating their activity. This binding affinity is essential for elucidating how the compound exerts its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar indole derivatives, providing context for the potential applications of this compound:

- Study on Indole Derivatives : A comparative analysis demonstrated that indole derivatives often exhibit enhanced biological activities due to their structural features, including the ability to interact with multiple biological targets.

- Therapeutic Applications : Research has shown that compounds with similar structures are being explored for their roles in treating conditions such as cancer and inflammation, reinforcing the relevance of this compound in medicinal chemistry.

Q & A

Basic: What are the recommended synthetic routes for 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling indole derivatives with a 4-oxo-4-phenylbutanoic acid scaffold. For example:

- Aza-Michael addition : Reacting substituted indole derivatives (e.g., 7-ethyl-1H-indole) with α,β-unsaturated ketones under basic conditions. Solvent choice (e.g., ethanol, methanol) and temperature (room temperature to reflux) significantly impact yields .

- Thiol-based conjugation : Thioglycolic acid can be used to functionalize the 4-oxobutanoic acid core, as demonstrated in analogous compounds. Reaction times (3–4 hours) and stoichiometric ratios (1:1.5–2.0 for acid:thiol) are critical .

Optimization Strategies : - Catalysis : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in indole derivatives.

- Purification : Crystallization from ethanol or methanol enhances purity, with yields ranging from 70% to 86% depending on substituents .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₁₇NO₃: calc. 307.12, obs. 307.12) .

- IR Spectroscopy : Stretching vibrations for ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

- Assay Validation : Replicate activity tests (e.g., antitubercular or antiproliferative assays) under standardized conditions (e.g., Mycobacterium tuberculosis H37Rv strain) .

- Structural Analogs : Compare activity trends across derivatives (e.g., substituent effects on the indole or phenyl rings). For example, electron-withdrawing groups on the phenyl ring may enhance target binding .

- Computational Modeling : Use docking studies to verify interactions with proposed targets (e.g., enzymes in microbial pathways) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- GHS Hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3). Use nitrile gloves, safety goggles, and lab coats .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols. Store in a tightly sealed container in a cool, dry area away from oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via approved waste facilities .

Advanced: How can crystallographic challenges be addressed for X-ray diffraction analysis?

Methodological Answer:

- Crystallization Solvents : Use ethanol or methanol for slow evaporation. Additives (e.g., DMSO) may improve crystal quality .

- Software Tools : Refine structures using SHELXL (for small molecules) or SHELXE (for macromolecular interfaces). Validate hydrogen bonding and π-π stacking interactions .

- Twinned Data : For high-resolution data, apply twin refinement protocols in SHELXL to resolve overlapping reflections .

Advanced: What strategies enhance the pharmacological profile of derivatives of this compound?

Methodological Answer:

- Bioisosteric Replacement : Replace the ethyl group on the indole with trifluoromethyl or halogens to improve metabolic stability .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance bioavailability, followed by in vivo hydrolysis .

- SAR Studies : Systematically modify the phenyl ring (e.g., para-bromo substitution) and correlate changes with activity data .

Basic: What analytical methods ensure purity post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.